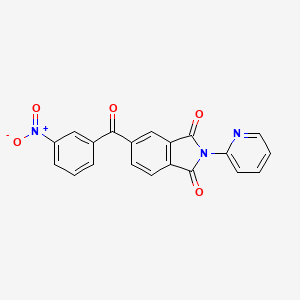

5-(3-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione

Übersicht

Beschreibung

5-(3-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione, commonly known as NBD, is a chemical compound with potential applications in scientific research. It is a heterocyclic organic molecule that belongs to the family of isoindoles. NBD is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with 2-pyridinecarboxylic acid, followed by cyclization and oxidation.

Wirkmechanismus

The mechanism of action of NBD is based on its ability to bind to specific targets and emit fluorescence upon excitation with light. The fluorescence properties of NBD depend on its environment, such as the polarity and viscosity of the solvent, the pH, and the presence of other molecules. NBD can be used to monitor conformational changes in proteins, as well as the binding and hydrolysis of nucleotides.

Biochemical and physiological effects:

NBD has been shown to have minimal biochemical and physiological effects, making it a useful tool for studying biological systems without interfering with normal cellular processes. It is non-toxic and does not interfere with enzyme activity or protein function. However, it should be noted that the use of NBD in vivo has not been extensively studied, and caution should be exercised when interpreting results obtained from animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using NBD in lab experiments include its high sensitivity, rapid response time, and compatibility with a wide range of biological systems. It is also relatively easy to synthesize and modify, allowing for the creation of customized probes for specific applications. However, the limitations of NBD include its relatively low quantum yield, which can limit its usefulness in low-concentration samples, and its susceptibility to photobleaching, which can limit its lifetime and signal-to-noise ratio.

Zukünftige Richtungen

There are several future directions for the use of NBD in scientific research. One potential application is in the study of protein-protein interactions, where NBD can be used to visualize the formation and dissociation of protein complexes. Another potential application is in the study of membrane dynamics, where NBD can be used to monitor lipid diffusion and organization. Additionally, NBD can be used in the development of biosensors for the detection of specific molecules in biological samples. Overall, the versatility and potential applications of NBD make it a promising tool for future scientific research.

Wissenschaftliche Forschungsanwendungen

NBD has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It is a fluorescent molecule that can be used as a probe to study protein-ligand interactions, enzyme activity, and cellular signaling pathways. NBD has been used to study the binding of ligands to G-protein coupled receptors, as well as the activity of kinases and phosphatases. It has also been used to visualize the distribution of lipids in cellular membranes.

Eigenschaften

IUPAC Name |

5-(3-nitrobenzoyl)-2-pyridin-2-ylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O5/c24-18(12-4-3-5-14(10-12)23(27)28)13-7-8-15-16(11-13)20(26)22(19(15)25)17-6-1-2-9-21-17/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNJQYKHHOMWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359884 | |

| Record name | ST50995884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5186-54-9 | |

| Record name | ST50995884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3555952.png)

![N-(2-furylmethyl)-2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3555956.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B3555964.png)

![N-(2-methoxyphenyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B3555973.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-methyl-3-quinolinecarboxamide](/img/structure/B3555985.png)

![2-phenyl-3-[4-(1-pyrrolidinylcarbonyl)phenyl]quinoxaline](/img/structure/B3555997.png)

![2-[(4-bromobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid](/img/structure/B3556005.png)

![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3556022.png)

![5-bromo-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3556029.png)